molecular formula C19H17F2N3O5 B12424264 Cabotegravir-d3

Cabotegravir-d3

Cat. No.: B12424264
M. Wt: 408.4 g/mol
InChI Key: WCWSTNLSLKSJPK-FYQNUEFUSA-N
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Description

Cabotegravir-d3 is a deuterated form of cabotegravir, an integrase strand transfer inhibitor used primarily in the treatment and prevention of human immunodeficiency virus (HIV) infection. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties. This compound is particularly significant in the context of long-acting injectable formulations for HIV pre-exposure prophylaxis and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cabotegravir-d3 involves multiple steps, starting from commercially available starting materialsOne common method involves the use of deuterated reagents in the presence of catalysts to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cabotegravir-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Cabotegravir-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of cabotegravir.

    Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of deuterated compounds.

    Medicine: Utilized in clinical research to develop long-acting injectable formulations for HIV pre-exposure prophylaxis and treatment.

    Industry: Applied in the pharmaceutical industry to enhance the stability and efficacy of drug formulations

Mechanism of Action

Cabotegravir-d3 exerts its effects by inhibiting the integrase enzyme of HIV. This enzyme is responsible for integrating the viral DNA into the host genome, a critical step in the viral replication cycle. By binding to the active site of the integrase enzyme, this compound prevents the strand transfer of viral DNA, thereby inhibiting viral replication and reducing the viral load in infected individuals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cabotegravir-d3

This compound is unique due to its deuterated structure, which enhances its metabolic stability and prolongs its half-life. This makes it particularly suitable for long-acting injectable formulations, providing a significant advantage over other integrase inhibitors that require more frequent dosing .

Properties

Molecular Formula

C19H17F2N3O5

Molecular Weight

408.4 g/mol

IUPAC Name

(3R,6S)-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide

InChI

InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1/i1D3

InChI Key

WCWSTNLSLKSJPK-FYQNUEFUSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Canonical SMILES

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Origin of Product

United States

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